((Difluoromethyl)sulfonyl)benzene
Overview
Description
((Difluoromethyl)sulfonyl)benzene: is a fluorinated aromatic compound characterized by a benzene ring attached to a difluoromethyl group and a sulfonyl group.
Mechanism of Action
Target of Action
((Difluoromethyl)sulfonyl)benzene is a versatile reagent used in various organic synthesis reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups. It interacts with these targets to facilitate the introduction of the difluoromethyl group into the target molecules .
Mode of Action
The compound acts as a difluoromethyl anion equivalent . It undergoes nucleophilic substitution reactions with various organic compounds . For instance, it can react with aryl and alkyl thiocyanates to form (benzenesulfonyl)difluoromethyl thioethers . This reaction occurs under transition metal-free conditions .
Biochemical Pathways
While the specific biochemical pathways affected by this compound depend on the nature of the target molecule, the compound generally facilitates the introduction of the difluoromethyl group into organic molecules . This can lead to the formation of various difluoromethylated compounds, which can have diverse biological activities depending on their structure.
Result of Action
The primary result of this compound’s action is the formation of difluoromethylated compounds . These compounds can have various molecular and cellular effects depending on their structure and the nature of the target molecule.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of transition metals . It’s worth noting that some reactions involving this compound can occur under transition metal-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene with aryl and alkyl thiocyanates under transition metal-free conditions.
Reductive Coupling: Another method includes the reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes to prepare difluoromethylsilanes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions:
Aromatic Nucleophilic Substitution: The fluorine atoms on the benzene ring make it susceptible to aromatic nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Reductive Elimination: The compound can undergo reductive elimination to release difluoromethylarene.
Common Reagents and Conditions:
Nucleophiles: Strong nucleophiles such as thiocyanates are commonly used.
Catalysts: Transition metal catalysts are often employed in various difluoromethylation reactions.
Major Products:
Difluoromethylated Aromatics: Products often include difluoromethylated aromatic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry:
Organic Synthesis: ((Difluoromethyl)sulfonyl)benzene is used as a precursor in the synthesis of fluorinated polymers and other complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It is involved in the selective alkylation of nitrogen-containing heterocycles, facilitating the synthesis of various pharmaceuticals.
Antibacterial Agents: Compounds with sulfonyl groups on benzene rings have biological activity relevant to treating and preventing bacterial infections.
Industry:
Comparison with Similar Compounds
Difluoromethyl phenyl sulfone: This compound shares a similar structure but differs in its specific functional groups and reactivity.
(Difluoromethyl)phenyl sulfone: Another related compound with slight variations in its chemical structure and applications.
Uniqueness: ((Difluoromethyl)sulfonyl)benzene is unique due to its combination of a difluoromethyl group and a sulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
difluoromethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDNAVPELLXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473498 | |
Record name | ((Difluoromethyl)sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-65-5 | |
Record name | ((Difluoromethyl)sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | difluoromethanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of ((difluoromethyl)sulfonyl)benzene discussed in the research?
A1: The research paper focuses on using this compound as a reagent for introducing the (benzenesulfonyl)difluoromethylthio group (-SCF2SO2Ph) into organic molecules. [] This is achieved through a nucleophilic substitution reaction with various aryl and alkyl thiocyanates. This method is particularly useful because it offers a transition metal-free approach for late-stage (benzenesulfonyl)difluoromethylthiolation of diverse substrates like alkyl halides and aryl diazonium salts, expanding its synthetic utility. []
Q2: What are the advantages of the presented method for synthesizing (benzenesulfonyl)difluoromethyl thioethers?
A2: The research highlights several advantages of this method:
- Transition-metal-free: The reaction avoids the use of expensive and potentially toxic transition metal catalysts. []
- Late-stage functionalization: The mild reaction conditions allow for the introduction of the (benzenesulfonyl)difluoromethylthio group at a late stage in the synthesis of complex molecules. []
- Versatility: The method is compatible with a variety of thiocyanates, including those derived from alkyl halides and aryl diazonium salts. []
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